molecular formula C13H27N3O B7930315 (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Cat. No.: B7930315
M. Wt: 241.37 g/mol
InChI Key: RIGURTVBDABWNJ-RYUDHWBXSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound’s structure includes an amino group, an isopropyl group, a methyl group, and a pyrrolidine ring, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.

    Attachment of the Isopropyl and Methyl Groups: These groups can be introduced through alkylation reactions using suitable alkyl halides or other alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide: A non-chiral analog with potentially different properties.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGURTVBDABWNJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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